molecular formula C13H16ClNO2 B1368274 (S)-1-N-Cbz-2-chloromethyl-pyrrolidine CAS No. 61350-66-1

(S)-1-N-Cbz-2-chloromethyl-pyrrolidine

Cat. No.: B1368274
CAS No.: 61350-66-1
M. Wt: 253.72 g/mol
InChI Key: GWLBVPAKNFVYLA-LBPRGKRZSA-N
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Description

(S)-1-N-Cbz-2-chloromethyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloromethyl group attached to the second carbon of the pyrrolidine ring and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Cbz-2-chloromethyl-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.

    Protection: The nitrogen atom of the pyrrolidine ring is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the starting material with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Chloromethylation: The protected pyrrolidine is then subjected to chloromethylation. This step involves the reaction of the protected pyrrolidine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the second carbon position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form (S)-1-N-Cbz-2-methyl-pyrrolidine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the chloromethyl group can lead to the formation of (S)-1-N-Cbz-2-formyl-pyrrolidine using oxidizing agents like chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Major Products:

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

    Reduction: (S)-1-N-Cbz-2-methyl-pyrrolidine.

    Oxidation: (S)-1-N-Cbz-2-formyl-pyrrolidine.

Scientific Research Applications

(S)-1-N-Cbz-2-chloromethyl-pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-N-Cbz-2-chloromethyl-pyrrolidine involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups of cysteine residues in proteins. This reactivity makes it a valuable tool for studying enzyme mechanisms and for the development of covalent inhibitors.

Comparison with Similar Compounds

  • (S)-1-N-Cbz-2-methyl-pyrrolidine
  • (S)-1-N-Cbz-2-formyl-pyrrolidine
  • (S)-1-N-Cbz-2-hydroxymethyl-pyrrolidine

Comparison:

    Uniqueness: (S)-1-N-Cbz-2-chloromethyl-pyrrolidine is unique due to the presence of the chloromethyl group, which imparts high reactivity and allows for a wide range of chemical transformations.

    Reactivity: Compared to its analogs, the chloromethyl group in this compound makes it more reactive towards nucleophiles, enabling the synthesis of diverse derivatives.

    Applications: While similar compounds may also serve as intermediates in organic synthesis, the specific reactivity of the chloromethyl group in this compound makes it particularly useful for the development of covalent inhibitors and for studying protein-ligand interactions.

Properties

IUPAC Name

benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBVPAKNFVYLA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558193
Record name Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61350-66-1
Record name 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-, phenylmethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61350-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61350-66-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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